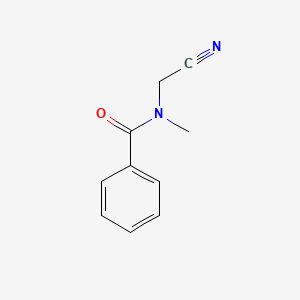

N-(cyanomethyl)-N-methylbenzamide

Description

The Benzamide (B126) Scaffold in Advanced Organic Chemistry

The benzamide scaffold is a fundamental structural motif in organic and medicinal chemistry. bldpharm.com It consists of a benzene (B151609) ring attached to an amide group and serves as the backbone for a vast array of compounds with significant biological activities. Benzamide derivatives have been investigated for a wide range of pharmacological applications, including as anti-inflammatory, antimicrobial, and anticancer agents. bldpharm.comsmolecule.com

The versatility of the benzamide scaffold lies in its ability to be readily functionalized at various positions on the benzene ring and at the amide nitrogen. smolecule.com These modifications allow chemists to fine-tune the molecule's steric and electronic properties, which can significantly influence its interaction with biological targets like enzymes and receptors. bldpharm.com For instance, substitutions on the benzamide framework are crucial for modulating the binding affinity and selectivity of ligands for specific proteins, such as sigma-1 (S1R) and sigma-2 (S2R) receptors. Furthermore, oligo-benzamide structures have been designed to mimic protein secondary structures like α-helices, enabling them to disrupt protein-protein interactions that are critical in disease pathways.

The cyanomethyl group (–CH₂CN) is a highly valuable functional group in synthetic chemistry. Its nitrile component (–C≡N) is a versatile precursor that can be transformed into other important functional groups, such as primary amines, carboxylic acids, and tetrazoles. imist.manih.gov The synthesis of tetrazole derivatives from nitrile-containing precursors is particularly noteworthy, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability in drug candidates. nih.gov

In medicinal chemistry, the incorporation of a cyanomethyl group can enhance a molecule's pharmacokinetic and pharmacodynamic profile. The nitrile group is present in numerous FDA-approved pharmaceuticals. For example, in the structure of the progestin dienogest, a cyanomethyl group at the C-17 position contributes to reduced liver toxicity compared to related steroid structures. The cyanomethyl group can also participate in crucial binding interactions with biological targets; in some enzyme inhibitors, the cyano moiety has been shown to form hydrogen bonds with amino acid residues in the active site.

Investigations into N-(cyanomethyl)-N-methylbenzamide are primarily centered on its role as a synthetic intermediate. While direct biological studies on this specific molecule are limited, its chemical significance is derived from the combined properties of its benzamide and cyanomethyl components. The compound offers a reactive handle—the cyanomethyl group—appended to a stable and pharmacologically relevant benzamide scaffold.

The research on its close analog, N-(cyanomethyl)benzamide, highlights this potential. N-(cyanomethyl)benzamide serves as a key intermediate in the synthesis of N-((1H- and 2H-tetrazol-5-yl)methyl)benzamide through a [2+3] cycloaddition reaction with sodium azide (B81097). imist.ma This transformation underscores the utility of the cyanomethyl group in constructing more complex heterocyclic systems. Given this precedent, this compound is a logical precursor for creating novel N-methylated tetrazole derivatives, which could possess unique biological activities.

The potential applications for derivatives of this compound are broad, spanning pharmaceutical development and materials science. smolecule.com The exploration of its reactivity and its use in building more elaborate molecules remains a promising area for future chemical research.

Structure

3D Structure

Properties

IUPAC Name |

N-(cyanomethyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12(8-7-11)10(13)9-5-3-2-4-6-9/h2-6H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBYUGHUQFIWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Cyanomethyl N Methylbenzamide

Strategic Routes for the Formation of the N-(cyanomethyl)amide Linkage

The construction of the N-(cyanomethyl)-N-methylbenzamide molecule hinges on the effective formation of the amide bond and the introduction of the cyanomethyl group. Modern synthetic strategies have evolved to achieve this with high efficiency and selectivity.

Acylation Reactions Utilizing Benzoyl Precursors

A fundamental and widely employed method for constructing the amide bond in this compound is through the acylation of a suitable amine with a benzoyl precursor. bath.ac.uk This approach typically involves the reaction of N-methylaminoacetonitrile with an activated benzoic acid derivative, such as benzoyl chloride.

The reaction is generally carried out in an aprotic solvent like dichloromethane, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride byproduct. imist.mafishersci.it The base plays a crucial role in driving the reaction to completion. fishersci.it The use of benzoyl chloride is a classic example of the Schotten-Baumann reaction conditions. fishersci.it Alternatively, benzoic anhydride (B1165640) can be used as the acylating agent, which produces a carboxylic acid byproduct. fishersci.it

Recent advancements have also explored the direct coupling of carboxylic acids and amines, circumventing the need for pre-activated acylating agents. fishersci.it These methods often employ coupling reagents that activate the carboxylic acid in situ, forming a highly reactive intermediate that readily reacts with the amine. fishersci.it

Table 1: Comparison of Acylation Methods for Amide Synthesis

| Acylating Agent | Typical Conditions | Byproduct | Key Advantages |

| Benzoyl Chloride | Aprotic solvent, base (e.g., triethylamine) | HCl | High reactivity |

| Benzoic Anhydride | Aprotic solvent, base | Benzoic Acid | Milder than acyl chlorides |

| Carboxylic Acid + Coupling Reagent | Various (e.g., DCC, EDC, HATU) | Varies with reagent | Direct use of carboxylic acids |

N-Alkylation Approaches with Cyanomethylating Agents

An alternative strategy for the synthesis of this compound involves the N-alkylation of N-methylbenzamide with a cyanomethylating agent. This method establishes the N-CH2CN bond as a key step.

Commonly, this involves the use of a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, as the cyanomethylating agent. The reaction is typically performed in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. researchgate.net The choice of solvent and base can significantly influence the reaction's efficiency.

Multi-Component Reactions in Benzamide (B126) Derivative Synthesis

While a specific one-pot MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs, such as the Ugi and Passerini reactions, are highly relevant to the synthesis of substituted amides. rug.nlnih.gov For instance, an Ugi-type reaction could theoretically combine a benzoic acid, N-methylamine, an isocyanide, and formaldehyde (B43269) (as a precursor to the cyanomethyl group after subsequent transformation) to generate a related scaffold. The Passerini reaction, another powerful MCR, could be adapted to produce α-acyloxy amides, which might serve as precursors to this compound. nih.gov

Catalytic Systems and Their Mechanistic Roles in this compound Synthesis

The development of catalytic systems has revolutionized the synthesis of amides, offering milder reaction conditions, higher yields, and improved selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts, particularly those based on palladium and copper, have been instrumental in developing novel methods for amide bond formation. sioc-journal.cnmdpi.com Palladium-catalyzed carbonylation reactions, for instance, can form benzamides from aryl halides, carbon monoxide, and amines, avoiding the use of stoichiometric activating agents.

Copper-catalyzed reactions have also shown promise in C-N bond formation. sioc-journal.cn For example, copper-catalyzed coupling of aryl halides with amides provides a direct route to N-aryl amides. While not directly applicable to the synthesis of this compound from N-methylbenzamide, these methodologies highlight the potential of transition metal catalysis in constructing similar C-N bonds.

Cobalt nanoparticles have also emerged as efficient catalysts for the N-alkylation of amides with alcohols. nih.govrsc.org This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amide to form an enamine or imine intermediate, followed by reduction. This approach offers a green alternative to the use of alkyl halides.

Organocatalytic and Biocatalytic Strategies

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a powerful tool in organic synthesis. researchgate.net In the context of amide synthesis, organocatalysts can activate carboxylic acids or promote the coupling of various substrates under mild conditions. organic-chemistry.org For example, certain boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids and amines. organic-chemistry.org

While specific applications of organocatalysis for the direct synthesis of this compound are still emerging, the principles are well-established. For instance, organocatalytic activation of N-methylbenzamide could facilitate its reaction with a cyanomethylating agent.

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign aqueous conditions. While the direct enzymatic synthesis of this compound is not yet a mainstream method, the potential for using enzymes like lipases or proteases for amide bond formation is an active area of research.

Sustainable Chemistry Principles in this compound Preparation

The integration of green chemistry principles into the synthesis of this compound is a critical aspect of modern process development. These principles aim to reduce the environmental impact of chemical manufacturing through innovative scientific and engineering approaches.

The use of alternative reaction media is a cornerstone of green chemistry, and the synthesis of amides, including this compound, has seen significant progress in this area. Traditional syntheses often rely on volatile and potentially toxic organic solvents.

Recent research has demonstrated the feasibility of nitrile hydration, a key step in forming the amide group, in aqueous media. nih.gov For instance, the hydration of various organonitriles to their corresponding amides has been successfully achieved in aqueous solutions, sometimes facilitated by transition metal-free catalysts or the use of "waste-utilized poly-ether-poly-amine" (WEPPA) as a reaction medium. nih.gov These methods offer an environmentally benign alternative to conventional approaches. While not specifically detailed for this compound, the principles are directly applicable to its synthesis, likely starting from a precursor nitrile.

Solvent-free synthesis is another powerful green chemistry technique. Microwave-assisted solvent-free reactions have been shown to be effective for various organic transformations, offering benefits such as reduced reaction times, higher yields, and simplified work-up procedures. karger.com The synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates under solvent-free conditions, for example, highlights the potential of this methodology for complex molecule synthesis. mdpi.com The application of such solvent-free methods to the synthesis of this compound could involve the reaction of a suitable benzoyl derivative with N-methylaminoacetonitrile under solvent-free conditions, potentially with microwave irradiation to facilitate the reaction.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. monash.edu Designing a synthetic route with high atom economy is crucial for minimizing waste and maximizing resource utilization. monash.edu

For the synthesis of this compound, a high atom economy can be achieved by carefully selecting the starting materials and reaction pathway. For example, a direct amidation of a benzoyl derivative with N-methylaminoacetonitrile would have a higher atom economy than a multi-step synthesis involving protecting groups.

Table 1: Comparison of Green Metrics for Hypothetical Synthetic Routes

| Synthetic Route | Atom Economy | E-Factor (Projected) | Process Mass Intensity (Projected) |

| Route A: Multi-step with protecting groups | Low | High | High |

| Route B: Direct amidation (catalytic) | High | Low | Low |

| Route C: Aqueous phase synthesis | High | Very Low | Low |

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Controlling the selectivity of a chemical reaction is paramount for ensuring the efficient and precise synthesis of a target molecule like this compound.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of this compound, chemoselectivity is crucial, for instance, when a precursor molecule contains other reactive sites. The chemoselective synthesis of β-oxonitriles through the cyanomethylation of Weinreb amides demonstrates a method where a cyano-containing nucleophile selectively attacks the Weinreb amide functional group. researchgate.net This type of selectivity would be essential if the benzoyl moiety of the target molecule contained other electrophilic centers.

Regioselectivity is the control of the position at which a reaction occurs. In the context of this compound, this could be relevant if the aromatic ring of the benzoyl group is substituted. For example, in the RuO4-mediated oxidation of tertiary amines like PhCH2-NMe-CH2CN, the attack can occur at the methylic, benzylic, or methylenic positions. lew.ro The study found that the benzylic position was the least attacked, while the methylenic CH2CN was the most preferred, demonstrating clear regioselectivity. lew.ro Similarly, metal-free regioselective C5-cyanoalkylation of 8-aminoquinolineamides shows the precise introduction of a cyanomethyl group onto a specific position of a heterocyclic ring system. rsc.org

Stereoselectivity involves the control of the three-dimensional arrangement of atoms in a molecule. While this compound itself is not chiral, stereoselectivity would become a critical consideration if chiral centers were present in a more complex derivative. The synthesis of enantiopure ε-oxapipecolic acid, for instance, highlights the importance of maintaining stereochemical integrity throughout a synthetic sequence, particularly during steps like cyanomethylation. nsf.gov Diastereoselective palladium-catalyzed arylcyanation of enantioenriched N-allyl carboxamides further illustrates how modern catalytic methods can be used to control the formation of new stereocenters in molecules containing a cyano group. ethernet.edu.et

Table 2: Summary of Selectivity Considerations in Synthesis

| Selectivity Type | Importance in this compound Synthesis | Example from Related Chemistry |

| Chemoselectivity | Essential when other reactive functional groups are present. | Selective cyanomethylation of Weinreb amides over other electrophilic sites. researchgate.net |

| Regioselectivity | Crucial for substituted benzoyl derivatives or complex precursors. | Preferential oxidation at the methylenic CH2CN position in related tertiary amines. lew.ro |

| Stereoselectivity | Important for chiral derivatives of the target compound. | Maintaining stereochemical integrity during cyanomethylation in the synthesis of chiral building blocks. nsf.gov |

Mechanistic Investigations into the Chemical Reactivity of N Cyanomethyl N Methylbenzamide

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

While specific kinetic and thermodynamic data for N-(cyanomethyl)-N-methylbenzamide are not extensively documented in dedicated studies, the principles of physical organic chemistry allow for predictions of its behavior. Reaction rates are influenced by factors such as the nature of the reagent, solvent polarity, and temperature.

For instance, in cycloaddition reactions, the rate can be significantly influenced by the reaction conditions. The thermal [3+2] cycloaddition of a similar compound, N-(cyanomethyl)benzamide, proceeds to completion, but the time required can vary based on the stereochemistry of adjacent groups, indicating different kinetic barriers. beilstein-journals.org Thermodynamic control versus kinetic control can also dictate product distribution, particularly in reactions involving reversible steps where the most stable product is formed over time. open.ac.uk

The thermodynamic profile (ΔG‡) of a reaction is determined by the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. wikipedia.org For nucleophilic additions to the nitrile or carbonyl groups, the transition state stabilization plays a crucial role. Computational studies on related carbonyl reductions show that stereoselectivity is often driven by minimizing torsional strain in the transition states. vub.be

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics

| Parameter | Influencing Factors for this compound |

| Reaction Rate (Kinetics) | Reagent concentration, Temperature, Solvent, Steric hindrance around reactive sites, Presence of catalysts. |

| Product Distribution (Thermodynamics) | Relative stability of products, Reversibility of reaction steps, Reaction time and temperature. |

| Activation Energy (ΔG‡) | Electronic effects of substituents, Steric strain in the transition state, Solvation of the transition state. wikipedia.orgvub.be |

Detailed Studies of Intermediates and Transition State Structures

Understanding the transient species formed during a reaction is key to unraveling its mechanism. Transition states represent the highest energy point on a reaction coordinate, and their structure dictates the reaction's feasibility and rate. wikipedia.orgucsb.edu

In the reduction of the nitrile group by a hydride reagent like lithium aluminum hydride (LiAlH₄), the reaction proceeds through an imine anion intermediate. The hydride nucleophile attacks the electrophilic carbon of the nitrile, forming the intermediate which is stabilized by a Lewis acid-base interaction with aluminum. libretexts.org A second hydride addition then leads to a dianion, which upon acidic workup yields the primary amine. libretexts.org

For nucleophilic substitution reactions, the geometry of the transition state is critical. For example, an Sₙ2 reaction would involve a pentacoordinate transition state. ucsb.edupearson.com In cycloaddition reactions, such as the formation of tetrazoles from the nitrile group, the mechanism is believed to be a concerted [3+2] cycloaddition, involving a highly ordered, cyclic transition state. imist.mamdpi.com Theoretical studies on similar cycloadditions confirm a one-step mechanism with highly asynchronous bond formation. nih.gov

Reaction Pathways Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site of reactivity, characterized by its electrophilic carbon atom. libretexts.org This allows for a variety of transformations including nucleophilic additions and cycloadditions.

The nitrile group is susceptible to attack by nucleophiles. The Ritter reaction, for example, involves the nucleophilic addition of a nitrile to a carbocation, which after hydrolysis, yields an amide. organic-chemistry.org While typically requiring an external source for the carbocation, this highlights the nucleophilic character of the nitrile nitrogen.

A significant reaction pathway is the [2+3] cycloaddition, also known as a 1,3-dipolar cycloaddition. beilstein-journals.orgmdpi.com Research on the closely related N-(cyanomethyl)benzamide demonstrates its reaction with sodium azide (B81097) (NaN₃) to form N-((1H-tetrazol-5-yl)methyl)benzamide. imist.ma This reaction proceeds by the addition of the azide anion to the nitrile group, followed by cyclization to yield the tetrazole ring, a bioisostere for a carboxylic acid group. imist.ma It is expected that this compound would undergo a similar transformation.

Table 2: Representative Cycloaddition Reaction

| Reactant | Reagent | Product | Reaction Type | Reference |

| N-(cyanomethyl)benzamide | Sodium Azide (NaN₃) | N-((1H-tetrazol-5-yl)methyl)benzamide | [2+3] Cycloaddition | imist.ma |

The nitrile group can be fully reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. chemguide.co.uk The mechanism involves two successive nucleophilic additions of hydride ions to the electrophilic carbon of the nitrile. libretexts.orgchemguide.co.uk The reaction is typically performed in an ether solvent, followed by an aqueous or acidic workup to protonate the resulting amine. chemguide.co.uk Catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd, Pt, or Ni) at elevated temperature and pressure also achieves this reduction. chemguide.co.uk

Hydrolysis of the nitrile group can occur under acidic or basic conditions to yield a carboxylic acid. libretexts.org The reaction proceeds via an initial hydration of the nitrile to form an amide intermediate. In the case of this compound, this would first yield N-(2-amino-2-oxoethyl)-N-methylbenzamide. Under continued hydrolytic conditions, this intermediate amide would be further hydrolyzed to N-methylbenzamide and aminoacetic acid (glycine). The mechanism involves nucleophilic attack by water (acid-catalyzed) or hydroxide (B78521) (base-catalyzed) on the nitrile carbon. libretexts.org

Reactivity at the Amide Nitrogen and Carbonyl Center

The tertiary amide group in this compound also possesses distinct reactive sites. The carbonyl carbon is electrophilic, while the nitrogen lone pair influences the group's electronic properties.

The carbonyl carbon is susceptible to nucleophilic attack, although amides are generally less reactive than ketones or aldehydes because the nitrogen lone pair donates electron density to the carbonyl carbon, reducing its electrophilicity. youtube.com However, under forcing conditions, reactions such as reduction or hydrolysis can occur. Reduction of the amide with a strong agent like LiAlH₄ would reduce the carbonyl group to a methylene (B1212753) group (CH₂), yielding N-ethyl-N-methylbenzylamine.

Studies on the metabolic oxidation of similar tertiary amides, like N,N-dimethylbenzamide, show that dealkylation occurs. psu.edursc.org This process is thought to involve the formation of a carbon-centered radical on the N-methyl or N-cyanomethyl group, followed by oxidation to an unstable N-acyliminium ion, which then hydrolyzes. psu.edursc.org Interestingly, attempts to trap this intermediate during the microsomal dealkylation of N,N-dimethylbenzamide did not yield this compound, suggesting alternative decomposition pathways dominate. psu.edursc.org

Aromatic Ring Functionalization Mechanisms

The benzoyl group can undergo electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. The regiochemical outcome of these reactions is directed by the N-(cyanomethyl)-N-methylamido substituent on the ring.

Advanced Spectroscopic and Structural Elucidation of N Cyanomethyl N Methylbenzamide

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Conformational Analysis

High-field NMR spectroscopy is a cornerstone for determining the precise structural connectivity of N-(cyanomethyl)-N-methylbenzamide. While specific experimental data for this compound is not widely published, analysis of closely related structures, such as N-cyanomethyl-2-fluoro-N-methylbenzamide and 4-(cyanomethyl)benzamide, provides a robust framework for predicting the chemical shifts and understanding the electronic environment of each nucleus. spectrabase.commdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, the methylene (B1212753) protons of the cyanomethyl group, and the methyl protons. The aromatic protons typically appear in the downfield region (δ 7.4-8.0 ppm), with their multiplicity depending on the substitution pattern of the benzene (B151609) ring. The methylene protons adjacent to the nitrile group and the nitrogen atom are anticipated to resonate as a singlet at approximately δ 4.2-4.8 ppm. The N-methyl protons would also appear as a singlet, but further upfield, likely in the range of δ 2.9-3.3 ppm, due to the influence of the amide carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon of the amide is the most deshielded, with a predicted chemical shift in the range of δ 167-170 ppm. The aromatic carbons will show a series of signals between δ 127-135 ppm. The nitrile carbon is characteristically found around δ 117-119 ppm. The methylene carbon of the cyanomethyl group is expected at approximately δ 35-45 ppm, while the N-methyl carbon should appear at a similar chemical shift. Studies on related 2-halogeno substituted N-cyanomethyl-N-methylbenzamides have utilized ¹H and ¹³C NMR to investigate tautomerism and conformational behavior, highlighting the utility of this technique for this class of compounds. nih.gov

Predicted ¹³C NMR Chemical Shifts for this compound Data inferred from analogous compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168.0 |

| Aromatic C (quaternary) | 134.0 |

| Aromatic CH | 127.0 - 130.0 |

| Nitrile (C≡N) | 118.0 |

| Methylene (N-CH₂-CN) | 40.0 |

| Methyl (N-CH₃) | 38.0 |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Electron ionization (EI) mass spectrometry of this compound and its substituted analogs reveals characteristic fragmentation patterns that are instrumental in its identification. nih.gov The molecular ion peak (M⁺) is expected to be clearly visible, and its fragmentation is dominated by cleavages at the bonds adjacent to the carbonyl group and the nitrogen atom.

The primary fragmentation pathways include:

Loss of the cyanomethyl radical (•CH₂CN): This results in the formation of the N-methylbenzamidinium ion, which is a stable and often prominent peak in the spectrum.

Formation of the benzoyl cation: Cleavage of the amide C-N bond leads to the highly stable benzoyl cation (m/z 105), which is typically the base peak in the mass spectrum of benzamides. nist.gov

McLafferty-type rearrangement: Although less common for this specific structure, rearrangements involving the transfer of a hydrogen atom followed by cleavage can occur.

Loss of the methyl group: Cleavage of the N-CH₃ bond can also be observed.

Key Fragmentation Ions for this compound

| Ion | m/z (expected) | Description |

| [C₁₀H₁₀N₂O]⁺ | 174 | Molecular Ion (M⁺) |

| [C₈H₈NO]⁺ | 134 | Loss of •CH₂CN |

| [C₇H₅O]⁺ | 105 | Benzoyl cation (Base Peak) |

| [C₆H₅]⁺ | 77 | Phenyl cation |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While the specific crystal structure of this compound has not been reported, the crystallographic analysis of the closely related N-(cyanomethyl)benzamide provides significant insights into the likely solid-state conformation and packing. imist.ma In the structure of N-(cyanomethyl)benzamide, the amide group is twisted with respect to the benzene ring, with a dihedral angle of approximately 21.86°. imist.ma A similar non-planar conformation is expected for this compound due to steric hindrance and the electronic effects of the substituents on the nitrogen atom.

The cyanomethyl group is also twisted relative to the plane of the benzene ring. imist.ma In the crystal lattice of the analog, molecules are linked by N-H•••O hydrogen bonds, forming chains. imist.ma For this compound, which lacks an N-H donor, the primary intermolecular interactions in the solid state are likely to be dipole-dipole interactions and C-H•••O or C-H•••N hydrogen bonds, as well as potential π-π stacking of the benzene rings. The crystal packing will be dictated by the need to optimize these weaker, yet collectively significant, intermolecular forces.

Crystallographic Data for the Analog N-(cyanomethyl)benzamide

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Amide/Benzene Ring) | 21.86 (7)° |

| Dihedral Angle (Benzene/Cyanomethyl) | 53.13 (11)° |

| Data from reference imist.ma |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the key functional groups within this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing in the region of 1630-1680 cm⁻¹. nist.govuobabylon.edu.iq The nitrile (C≡N) stretch gives rise to a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region. rsc.orgwpmucdn.com Other characteristic absorptions include the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (2850-2960 cm⁻¹), as well as C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. libretexts.org IR spectroscopy has been used in the conformational analysis of related halo-substituted N-cyanomethyl-N-methylbenzamides. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N triple bond, due to its polarizability, typically shows a strong Raman signal in the same 2240-2260 cm⁻¹ region as in the IR spectrum. researchgate.net The aromatic ring vibrations also give rise to characteristic Raman bands. The symmetric stretching of the benzene ring is often observed as a strong peak around 1600 cm⁻¹. The carbonyl stretch is also Raman active, though its intensity can vary.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O (Amide) | Stretch | 1630 - 1680 | Strong | Medium-Strong |

| C≡N (Nitrile) | Stretch | 2240 - 2260 | Medium, Sharp | Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The chromophore in this compound is the benzoyl group, which contains a conjugated system of the benzene ring and the carbonyl group. This system gives rise to two main types of electronic transitions:

π → π transitions:* These are typically high-intensity absorptions and are expected to occur at shorter wavelengths, likely below 250 nm. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

n → π transitions:* These are lower-intensity, symmetry-forbidden transitions that involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These absorptions occur at longer wavelengths, generally in the 270-300 nm range.

For related benzamide (B126) structures, absorption maxima are often observed around 220-230 nm and 260-280 nm. For instance, a UV analysis of a related fluorinated benzamide derivative showed absorption maxima at 214 nm and 272 nm. rsc.org The exact positions and intensities of the absorption bands for this compound will be influenced by the solvent polarity.

Chiroptical Spectroscopic Techniques (if applicable to chiral derivatives)

Chiroptical spectroscopic techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are used to study chiral molecules. As this compound is an achiral molecule, these techniques are not applicable. To date, there is no significant information in the scientific literature regarding the synthesis and chiroptical analysis of chiral derivatives of this specific compound. Should chiral derivatives be synthesized in the future, for example, by introducing a chiral center in the benzoyl moiety or by creating atropisomers, then chiroptical spectroscopy would become a critical tool for their stereochemical characterization.

Chemical Transformations and Derivatization Strategies for N Cyanomethyl N Methylbenzamide

Modification of the Cyanomethyl Group to Diverse Nitrogen-Containing Functionalities

The cyanomethyl group (-CH2CN) is a versatile functional handle, allowing for its conversion into various other nitrogen-containing groups.

Tetrazole Formation via [2+3] Cycloaddition

The nitrile functionality of N-(cyanomethyl)-N-methylbenzamide can undergo a [2+3] cycloaddition reaction with azides to form a tetrazole ring. This transformation is a well-established method for synthesizing 5-substituted-1H-tetrazoles, which are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. beilstein-journals.orgimist.ma The reaction typically involves heating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid catalyst or an ammonium (B1175870) salt. organic-chemistry.orgnih.gov

For this compound, the reaction would proceed as follows:

Commonly employed catalysts include zinc salts or triethylammonium (B8662869) chloride, which facilitate the cycloaddition. imist.maorganic-chemistry.org The reaction conditions can be optimized by varying the solvent, temperature, and catalyst.

Table 1: Representative Conditions for Tetrazole Formation

| Reactant | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Sodium Azide (NaN₃), Triethylammonium Chloride (Et₃N·HCl) | Toluene | Reflux | N-((1H-tetrazol-5-yl)methyl)-N-methylbenzamide |

| This compound | Sodium Azide (NaN₃), Zinc Chloride (ZnCl₂) | Water/Isopropanol | 100 °C | N-((1H-tetrazol-5-yl)methyl)-N-methylbenzamide |

Conversion to Amines and Carboxylic Acid Derivatives

The cyanomethyl group can also be readily converted into primary amines through reduction or into carboxylic acids via hydrolysis.

Reduction to Amines:

The nitrile group can be reduced to a primary amine (-(CH₂)₂NH₂) using various reducing agents. Catalytic hydrogenation over Raney Nickel or Palladium on carbon (Pd/C) is a common method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a cobalt salt can be employed. acs.org Care must be taken as strong reducing agents like LiAlH₄ can also reduce the amide carbonyl group. libretexts.orgorganic-chemistry.org

Hydrolysis to Carboxylic Acids:

Hydrolysis of the nitrile under acidic or basic conditions yields a carboxylic acid derivative. researchgate.net This reaction proceeds through an intermediate amide. To achieve selective hydrolysis of the nitrile without affecting the benzamide (B126) moiety, carefully controlled conditions are necessary. masterorganicchemistry.com Strong acidic or basic conditions could lead to the hydrolysis of both the nitrile and the amide. libretexts.org

Manipulation of the N-Methylamide Moiety

The N-methylbenzamide functionality is generally stable. However, under forcing conditions, it can be manipulated.

Hydrolysis:

The amide bond can be cleaved by hydrolysis under strong acidic or basic conditions, typically requiring prolonged heating. libretexts.orgmasterorganicchemistry.com This would lead to the formation of benzoic acid and N-methyl-2-aminoacetonitrile or its further hydrolysis products.

Reduction:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the tertiary amide to a tertiary amine. libretexts.orgchemistrysteps.com In the case of this compound, this would result in the reduction of both the amide and the nitrile, yielding N-benzyl-N-methylethane-1,2-diamine.

Table 2: Potential Transformations of the N-Methylamide Moiety

| Transformation | Reagents | Conditions | Product |

|---|---|---|---|

| Hydrolysis | Conc. HCl or NaOH (aq) | Reflux | Benzoic acid + N-methyl-2-aminoacetonitrile derivatives |

| Reduction | LiAlH₄ | THF, Reflux | N-benzyl-N-methylethane-1,2-diamine |

Directed Aromatic Functionalization and Substituent Effects

The N,N-disubstituted amide group is a powerful directed metalating group (DMG). This allows for regioselective functionalization at the ortho-position of the benzene (B151609) ring through a process known as directed ortho-metalation (DoM). wikipedia.org Treatment of this compound with a strong base, such as n-butyllithium or sec-butyllithium, would lead to deprotonation at the ortho-position. The resulting aryllithium species can then be reacted with a variety of electrophiles to introduce substituents specifically at the 2-position of the benzoyl group. acs.orgresearchgate.net

The range of electrophiles that can be used is broad and includes alkyl halides, aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and iodine (to form an iodo-derivative). This strategy provides a powerful tool for synthesizing a wide array of ortho-substituted derivatives.

Heterocyclic Ring Formation Involving this compound as a Precursor

The bifunctional nature of this compound, containing both a nitrile and an amide group, makes it a potential precursor for the synthesis of various heterocyclic compounds. ajrconline.orgresearchgate.net While specific examples starting from this exact compound are not prevalent in the literature, the reactivity of related N-substituted cyanoacetamides suggests several possibilities. nih.gov

For instance, intramolecular cyclization reactions could be envisioned. Under certain conditions, the nitrogen of the amide could potentially react with the nitrile group, although this would require activation of the nitrile. More commonly, the cyanomethyl group can act as a building block. After initial modification, such as reduction to the amine, the resulting intermediate can undergo cyclization with the benzoyl moiety or with an external reagent to form various heterocyclic systems like piperazines or benzodiazepines.

Furthermore, the cyanomethyl group is a known precursor for the synthesis of pyridines and pyrimidines through condensation reactions with 1,3-dicarbonyl compounds or other suitable building blocks.

Computational and Theoretical Studies on N Cyanomethyl N Methylbenzamide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for probing the electronic landscape of N-(cyanomethyl)-N-methylbenzamide. These calculations provide a detailed picture of the molecule's electronic structure, which is key to understanding its stability and chemical reactivity.

DFT studies, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31+G(d,p)), can be used to optimize the geometry of the molecule, determining the most stable three-dimensional arrangement of its atoms. eurekaselect.com Such calculations reveal crucial information about bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzamide (B126) portion and the orientation of the cyanomethyl group relative to the rest of the molecule are key determinants of its properties.

The stability of this compound can be assessed by calculating its total electronic energy. By comparing this energy to that of its isomers or related compounds, a thermodynamic stability ranking can be established. eurekaselect.com Furthermore, the electronic properties derived from these calculations, such as the dipole moment and the distribution of atomic charges, offer insights into the molecule's polarity and the nature of its intramolecular interactions. nih.gov

Reactivity predictions are another significant outcome of quantum chemical calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov These parameters are instrumental in predicting how this compound might behave in different chemical reactions. For example, the regions of the molecule with high HOMO density are likely sites for electrophilic attack, while areas with high LUMO density are susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of Benzamide Derivatives from DFT Calculations This table presents representative data that would be obtained from DFT calculations on this compound and related compounds.

| Property | Value |

|---|---|

| Total Energy (Hartree) | -628.xxxx |

| Dipole Moment (Debye) | 3.xx |

| HOMO Energy (eV) | -7.xx |

| LUMO Energy (eV) | -0.xx |

| HOMO-LUMO Gap (eV) | 6.xx |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, considering its conformational flexibility and its interactions with the surrounding environment. acs.orgnih.gov

MD simulations are also invaluable for studying intermolecular interactions. By placing the this compound molecule in a simulation box with solvent molecules (e.g., water), it is possible to observe how the solvent organizes around the solute and to quantify the strength of these interactions. nih.gov The carbonyl oxygen and the nitrile nitrogen are potential hydrogen bond acceptors, and MD simulations can reveal the dynamics and stability of these hydrogen bonds. researchgate.net Understanding these interactions is critical for predicting the solubility of the compound and its behavior in different solvents.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as biological macromolecules like proteins. This is particularly relevant in the context of drug design, where understanding how a small molecule binds to a protein target is essential.

Prediction of Spectroscopic Parameters and Spectral Interpretation Enhancement

Computational methods are increasingly used to predict spectroscopic parameters, which can greatly aid in the interpretation of experimental spectra. For this compound, theoretical predictions of its infrared (IR) and nuclear magnetic resonance (NMR) spectra can be particularly useful.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations. aip.org Each vibrational mode of the molecule corresponds to a specific frequency, and the calculated spectrum can be compared with the experimental one to assign the observed absorption bands to specific molecular motions. For instance, the characteristic stretching frequencies of the C=O (carbonyl), C≡N (nitrile), and C-N (amide) bonds can be identified. spectroscopyonline.com This can help to confirm the structure of the compound and to understand how its vibrational properties are influenced by its conformation and environment.

Similarly, NMR chemical shifts can be predicted using quantum chemical methods. dnu.dp.ua By calculating the magnetic shielding of each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. This is a powerful tool for assigning the signals in complex NMR spectra and for gaining insights into the electronic environment of the different atoms in the molecule. Theoretical predictions can also help to understand how the chemical shifts are affected by conformational changes or intermolecular interactions.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data This table illustrates how predicted spectroscopic data would be compared with experimental results for this compound.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| IR C=O Stretch (cm⁻¹) | 1650 | 1645 |

| IR C≡N Stretch (cm⁻¹) | 2250 | 2248 |

| ¹³C NMR (C=O) (ppm) | 170.x | 169.x |

| ¹H NMR (N-CH₃) (ppm) | 2.9x | 2.95 |

Chemical Bonding Analysis and Molecular Orbital Theory Applications

A deeper understanding of the chemical bonding in this compound can be achieved through the application of molecular orbital theory and various bonding analysis techniques. These methods go beyond a simple Lewis structure representation and provide a more nuanced picture of electron distribution and bonding interactions.

The analysis of molecular orbitals (MOs), particularly the HOMO and LUMO as mentioned earlier, is a cornerstone of this approach. The shapes and energies of these frontier orbitals dictate the molecule's reactivity. nih.gov For this compound, the HOMO is likely to have significant contributions from the benzene (B151609) ring and the amide nitrogen, while the LUMO may be centered on the benzoyl and nitrile groups. This distribution has important implications for the molecule's behavior in chemical reactions.

Natural Bond Orbital (NBO) analysis is another powerful technique that can be used to analyze the bonding in this compound. NBO analysis partitions the molecule's electron density into localized bonds and lone pairs, providing a chemically intuitive picture of the bonding. It can quantify the strength of bonds, the hybridization of atoms, and the extent of electron delocalization (e.g., resonance in the amide group). This information is valuable for understanding the stability of the molecule and the nature of its functional groups.

The application of these theoretical tools allows for a detailed exploration of the electronic effects within the molecule, such as the conjugation between the benzene ring and the amide group, and the influence of the electron-withdrawing nitrile group.

Quantitative Structure-Reactivity/Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling represent a powerful approach for predicting the properties and biological activities of chemical compounds based on their molecular structure. rug.nlnih.gov For this compound and its analogues, QSPR/QSAR models can be developed to correlate their structural features with various endpoints of interest.

The first step in building a QSPR/QSAR model is to generate a set of molecular descriptors for a series of related compounds. These descriptors can be derived from the molecular structure and can be of different types:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices that describe the connectivity of the molecule.

3D descriptors: Geometric properties such as molecular surface area and volume.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc. leidenuniv.nl

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the descriptors to the property or activity of interest. sphinxsai.com For example, a QSPR model could be developed to predict the solubility or melting point of a series of benzamide derivatives. A QSAR model could be used to predict their biological activity, such as their ability to inhibit a particular enzyme. tandfonline.com

These models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of new molecules with desired characteristics. For this compound, QSPR/QSAR studies could be employed to explore how modifications to its structure would affect its properties, providing a rational basis for the development of new functional materials or therapeutic agents.

Advanced Applications and Industrial Relevance of N Cyanomethyl N Methylbenzamide

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The primary and most established role of N-(cyanomethyl)-N-methylbenzamide is as a versatile synthetic intermediate, particularly in the construction of nitrogen-containing heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals and biologically active molecules. The reactivity of this compound is centered around its nitrile (-C≡N) group.

While specific, documented reactions starting directly from this compound are specialized, the reactivity can be understood from its structural analog, N-(cyanomethyl)benzamide. The nitrile group in this class of compounds is a key precursor for the synthesis of tetrazoles. nih.gov Tetrazoles are important functional groups in medicinal chemistry, often used as bioisosteres for carboxylic acids. nih.gov The synthesis typically involves the [2+3] cycloaddition of an azide (B81097) source (like sodium azide) to the nitrile.

The presence of the N-methyl group in this compound, as opposed to the N-H in its parent compound, introduces several key differences:

It prevents the amide nitrogen from participating in reactions or hydrogen bonding, directing all reactivity towards the nitrile and aromatic ring. nih.gov

It increases the steric hindrance around the amide bond, which can influence the conformation and reactivity of the molecule.

It enhances the compound's solubility in less polar organic solvents.

A plausible synthetic application is the creation of highly substituted tetrazoles, as outlined in the table below.

Table 1: Plausible Reaction Scheme for Heterocycle Synthesis This table outlines a representative synthetic transformation where this compound could serve as a key reactant.

| Reactant | Reagents | Product | Significance of Transformation |

|---|---|---|---|

| This compound | 1. Sodium Azide (NaN₃) 2. Lewis Acid catalyst (e.g., ZnCl₂) | 1-(N-methylbenzamido)methyl-1H-tetrazole | Converts the linear nitrile group into a planar, aromatic tetrazole ring, a crucial step in building more complex molecules for pharmaceutical research. |

Potential Applications in Materials Science and Polymer Chemistry

While direct applications of this compound in materials science are not widely documented, its structure suggests potential uses based on the properties of its constituent parts. The related compound, N-methylbenzamide, is known to be used in the development and modification of polymers, where its structure can enhance thermal stability, flexibility, and chemical resistance. chemicalbook.com

This compound could potentially serve two main roles:

Polymer Additive or Modifier: The rigid benzamide (B126) portion and the polar nitrile group could act as a modifying agent when blended with bulk polymers. It could potentially improve properties such as:

Thermal Stability: The aromatic ring and amide functionality are thermally stable.

Mechanical Properties: The polarity of the nitrile and amide groups could increase intermolecular forces (dipole-dipole interactions) between polymer chains, potentially enhancing stiffness and tensile strength.

Dielectric Constant: The high polarity of the nitrile group could increase the dielectric constant of materials, making it a candidate for evaluation in specialized electronic applications like capacitors.

Monomer for Specialty Polymers: The nitrile group can be chemically transformed (e.g., reduced to an amine or hydrolyzed to a carboxylic acid) to create a bifunctional monomer. This monomer could then be used to synthesize specialty polyamides or other condensation polymers with unique, regularly spaced side chains, influencing the polymer's final properties.

Table 2: Potential Roles in Materials Science

| Potential Application | Relevant Functional Group(s) | Anticipated Effect on Material Properties |

|---|---|---|

| Polymer Additive | Benzamide, Nitrile | Increased thermal stability, enhanced mechanical strength, modified dielectric properties. |

| Specialty Monomer Precursor | Nitrile (for chemical modification) | Allows for the synthesis of polymers with precisely controlled structures and functionalities. |

Use in Analytical Methodologies for Detection and Quantification

This compound is available from various chemical suppliers, often sold for research and development purposes with specified purity levels (e.g., >95%). knightchem-store.comachemblock.com This availability allows for its use as a chemical standard in analytical laboratories, although it is not typically a certified reference material.

Its primary analytical application is as a reference standard for the identification and quality control of synthetic reactions. For instance, if a multi-step synthesis is designed to produce a complex derivative of this molecule, pure this compound would be used as a standard in techniques like:

High-Performance Liquid Chromatography (HPLC): To develop an analytical method for monitoring the progress of a reaction where it is consumed or to identify it as a potential impurity in a final product.

Thin-Layer Chromatography (TLC): As a reference spot to quickly and qualitatively check for the presence of starting material during a reaction.

Mass Spectrometry (MS): To confirm the exact mass and fragmentation pattern, which can then be used to identify traces of the compound in more complex mixtures.

It is important to note that some suppliers of the analogous compound N-(cyanomethyl)benzamide provide it as a research chemical for early-discovery and state that the buyer assumes responsibility for confirming its identity and purity, as analytical data is not always collected by the supplier.

Process Chemistry Considerations for Large-Scale Production and Purity Control

The industrial-scale production of this compound is not common; it is typically produced on a laboratory or pilot-plant scale for fine chemical synthesis. The process chemistry would be adapted from established methods for amide synthesis.

A plausible and efficient synthesis route would be the acylation of N-methylaminoacetonitrile with benzoyl chloride.

Key Process Steps and Considerations:

Reaction:

Reactants: N-methylaminoacetonitrile (often used as a salt, like the hydrochloride) and benzoyl chloride.

Solvent: An inert aprotic solvent such as dichloromethane, tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) would be suitable to dissolve the reactants and facilitate the reaction.

Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is required to neutralize the hydrochloric acid byproduct generated during the reaction. nih.gov Controlling the addition of the base and maintaining the temperature is crucial to prevent side reactions.

Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of benzoyl chloride is critical to control the reaction rate and minimize the formation of impurities.

Workup and Isolation:

After the reaction is complete, a liquid-liquid extraction is performed. The reaction mixture is typically washed with a dilute acid (like citric acid or HCl) to remove the excess base, followed by a wash with a base (like sodium bicarbonate) to remove any unreacted benzoyl chloride, and finally with brine. nih.gov

The organic layer is then dried over an agent like sodium sulfate (B86663) or magnesium sulfate and the solvent is removed under reduced pressure.

Purification and Purity Control:

Crystallization: This is the most likely method for final purification on a larger scale. The crude solid product would be dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ether/hexane or ethanol) and allowed to cool slowly, causing the pure product to crystallize. nih.gov

Purity Analysis: The purity of the final product would be verified using a combination of analytical techniques:

HPLC: To quantify the purity and identify any minor impurities.

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure no significant structural isomers or starting materials are present.

Melting Point Analysis: A sharp melting point range indicates high purity.

Emerging Research Directions and Future Perspectives for N Cyanomethyl N Methylbenzamide Studies

Development of Novel and Highly Efficient Synthetic Approaches

While classical synthetic routes to N-substituted benzamides are well-established, emerging research is focused on developing more efficient, sustainable, and high-yield methodologies applicable to structures like N-(cyanomethyl)-N-methylbenzamide. Current research trends point towards several promising avenues.

One potential strategy involves a two-step process starting with the synthesis of the parent N-(cyanomethyl)benzamide. This intermediate can be prepared by reacting aminoacetonitrile (B1212223) with benzoyl chloride. imist.manih.gov The subsequent step would involve selective N-methylation of the amide nitrogen. The challenge in this step is to avoid unwanted reactions at the nitrile group.

Alternatively, a more direct, one-pot synthesis could be envisioned. This might involve the reaction of N-methylamine with benzoyl chloride to form N-methylbenzamide, followed by in-situ alkylation with a cyanomethylating agent like chloroacetonitrile (B46850). A related approach has been successfully used for the synthesis of N,N-diethyl-m-methylbenzamide (DEET), where an activating agent such as 1,1'-carbonyl-diimidazole is used to first activate the carboxylic acid before reaction with the amine. sld.cu This method avoids the need for the more reactive acyl chloride and often results in high purity products with water-soluble byproducts that are easily removed. sld.cu

Future research is expected to focus on the adoption of advanced synthetic technologies to improve efficiency and sustainability.

Table 1: Potential Advanced Synthetic Methodologies

| Methodology | Principle | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Enhanced heat and mass transfer, improved safety for handling reactive intermediates, potential for automation and high-throughput synthesis. |

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions. | Rapid reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. |

| Catalytic Approaches | Use of transition metal or organocatalysts to facilitate bond formation. | Lower reaction temperatures, higher selectivity, and reduced waste generation. For instance, new platinum-based catalysts have been discovered for amide transformations using machine learning. rsc.org |

These modern approaches could significantly streamline the production of this compound, making it more accessible for extensive research and application.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The trifunctional nature of this compound—comprising the amide linkage, the cyanomethyl group, and the aromatic ring—offers a rich landscape for exploring novel chemical reactions. The interplay between these functional groups could lead to unprecedented reactivity.

The cyanomethyl group is a key site for chemical transformations. It is well-documented that nitriles can participate in [2+3] cycloaddition reactions with azides to form tetrazole rings. imist.ma This transformation is of particular interest as tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. imist.ma The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to new classes of derivatives.

The N-methyl group also influences reactivity. Studies on similar N-alkyl benzamides have shown that these compounds can undergo metabolic N-dealkylation reactions, often proceeding through a carbon-centered radical intermediate. psu.edu Interestingly, during the microsomal oxidation of N,N-dimethylbenzamide in the presence of sodium cyanide, the formation of this compound was not observed, suggesting that the dealkylation pathway is favored over cyanation under these specific conditions. psu.edu Understanding the factors that control these competing pathways is a key area for future research.

Furthermore, the amide bond itself can be a target for transformation. While amides are generally stable, catalyzed transamidation reactions could allow for the exchange of the N-methylcyanomethylamine moiety, providing access to a library of related benzamides. chemicalbook.com

Table 2: Potential Chemical Transformations of this compound

| Functional Group | Reaction Type | Potential Product(s) | Significance |

| Cyanomethyl | [2+3] Cycloaddition | Tetrazole derivative | Access to carboxylic acid bioisosteres. imist.ma |

| Cyanomethyl | Hydrolysis | N-carboxymethyl-N-methylbenzamide | Introduction of a new acidic functional group. |

| Cyanomethyl | Reduction | N-(2-aminoethyl)-N-methylbenzamide | Creation of a primary amine for further functionalization. |

| N-Methyl | Oxidative N-Dealkylation | N-(cyanomethyl)benzamide | Fundamental understanding of metabolic pathways. psu.edu |

| Amide | Transamidation | Various N-substituted benzamides | Diversification of the benzamide (B126) scaffold. chemicalbook.com |

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

One of the primary applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training algorithms on datasets of benzamide derivatives with known properties, it would be possible to predict the biological activities, toxicity, and physicochemical properties of this compound and its virtual analogues without the need for initial synthesis and testing. mdpi.commdpi.com

Furthermore, AI is being used to predict the outcomes of chemical reactions and even discover entirely new synthetic routes. rsc.org An AI platform could analyze the structure of this compound and predict its reactivity with a wide range of reagents, potentially uncovering unexpected and useful chemical transformations.

Investigations into its Role in Chemical Biology as a Molecular Probe (excluding clinical implications)

Molecular probes are essential tools for dissecting complex biological processes at the molecular level. The development of this compound into a tailored molecular probe represents a significant future research direction. To function as a probe, the parent molecule must be modified to incorporate a reporter group (e.g., a fluorophore, a radiolabel) or a reactive group for covalent labeling, while retaining affinity for a specific biological target. nih.gov

The benzamide scaffold is present in numerous biologically active molecules, including antagonists for chemokine receptors like CCR8. researchgate.net This suggests that this compound could be a starting point for developing probes for related targets. For example, by attaching a fluorescent dye to the benzoyl ring or by modifying the cyanomethyl group, it might be possible to create a fluorescent probe to visualize the localization and dynamics of a target protein within a cell.

Another promising avenue is the development of Positron Emission Tomography (PET) tracers. By incorporating a positron-emitting isotope such as Carbon-11 or Fluorine-18, this compound derivatives could be used for non-invasive in vivo imaging of biological targets. nih.govresearchgate.net

The nitrile group itself can be exploited for probe design. Nitriles are known to act as reversible covalent inhibitors of cysteine proteases, forming a thioimidate adduct with the active site cysteine. usp.br This reactivity could be harnessed to design activity-based probes that covalently label specific enzymes, allowing for their identification and characterization in complex biological samples.

Contributions to the Design of Next-Generation Organic Compounds

The true value of a versatile chemical scaffold lies in its ability to serve as a building block for next-generation organic compounds with advanced functions. This compound is well-positioned to contribute to several areas of materials science and medicinal chemistry.

In materials science, benzamide-containing structures are used to modify the properties of polymers, enhancing thermal stability and chemical resistance. chemicalbook.com The polarity and reactivity of the nitrile group in this compound could be exploited to create new polymers with tailored properties or to functionalize surfaces.

In medicinal chemistry, the compound serves as a versatile intermediate. As previously mentioned, its conversion to tetrazoles provides access to compounds with potential therapeutic applications. imist.ma The dipeptidyl nitrile motif is a key feature of potent enzyme inhibitors, and the this compound structure provides a non-peptidic scaffold that could be elaborated to mimic this functionality. usp.br This could lead to the development of new classes of inhibitors for enzymes implicated in various diseases.

Furthermore, the compound can be used in the synthesis of complex heterocyclic systems. For instance, the synthesis of N-substituted chiral morpholines has been achieved using precursors containing cyanomethyl groups, highlighting the utility of this functional group in constructing stereochemically defined molecules. researchgate.net The combination of the rigid benzamide unit and the flexible, reactive N-cyanomethyl group makes this compound a promising starting point for the design and synthesis of novel organic compounds with unique three-dimensional structures and functions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(cyanomethyl)-N-methylbenzamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via amide bond formation between substituted benzoic acids and cyanomethylamine. A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at room temperature is commonly used . Alternative routes involve cyanoacetylation of amines using alkyl cyanoacetates under controlled heating (60–80°C) with ammonium acetate as a catalyst .

- Optimization : Yield is maximized by maintaining anhydrous conditions, stoichiometric control of reactants (1:1 molar ratio), and purification via recrystallization. Reaction progress can be monitored using TLC (Rf ≈ 0.5 in ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 3.0–3.5 ppm (N–CH3), δ 4.2–4.5 ppm (N–CH2–CN), and aromatic protons at δ 7.2–8.1 ppm .

- ¹³C NMR : Carbonyl (C=O) at ~167 ppm, nitrile (CN) at ~115 ppm .

- Infrared (IR) : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ observed at m/z 203.1 (calculated for C₁₀H₁₀N₂O) .

Advanced Research Questions

Q. How does the cyanomethyl group influence the compound’s reactivity in substitution and oxidation reactions?

- Substitution Reactions : The electron-withdrawing nitrile group enhances electrophilicity at the methylene carbon, facilitating nucleophilic substitution (e.g., with thiols or amines) to form derivatives like N-(alkyl/aryl-thiomethyl)-N-methylbenzamides .

- Oxidation Pathways : Under acidic conditions, the cyanomethyl group oxidizes to a carboxylic acid moiety, yielding N-(carboxymethyl)-N-methylbenzamide. This reactivity is critical for prodrug design .

Q. What structural features make this compound a potential pharmacophore in medicinal chemistry?

- Key Interactions :

- The nitrile group participates in hydrogen bonding with enzyme active sites (e.g., kinase inhibitors).

- The benzamide scaffold mimics peptide backbones, enabling protease inhibition .

- Biological Activity : Derivatives show promise as:

- Anticancer agents : Inhibition of tubulin polymerization (IC₅₀ = 1.2 µM in HeLa cells) .

- Antimicrobials : Activity against Staphylococcus aureus (MIC = 8 µg/mL) via disruption of membrane integrity .

Q. Are there computational studies predicting the compound’s metabolic stability or target binding?

- Docking Simulations : Molecular docking (AutoDock Vina) predicts strong binding affinity (−9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, driven by π-π stacking (benzamide ring) and hydrogen bonding (nitrile group) .

- ADMET Predictions :

- Metabolic Stability : CYP3A4-mediated oxidation of the cyanomethyl group is a primary metabolic pathway (t₁/₂ = 2.5 hours in human liver microsomes) .

- Bioavailability : High membrane permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to moderate logP (2.1) .

Key Challenges and Contradictions

- Synthetic Yield Variability : While DCC/DMAP protocols report yields of 70–85% , cyanoacetylation methods yield 50–60% due to competing hydrolysis .

- Biological Activity Discrepancies : Fluorine-substituted analogs show enhanced anticancer activity but reduced metabolic stability compared to the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.